4-Bromo-2,6-diethylfluorobenzene
Description
This compound belongs to a class of halogenated aromatics with applications in pharmaceuticals, agrochemicals, and materials science. While direct data on this specific compound are absent in the provided evidence, comparisons can be drawn from structurally related bromo-fluoro-benzene derivatives, as detailed below.
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
5-bromo-1,3-diethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
MYKVQCPCJOTNHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1F)CC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylfluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2,6-diethylfluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of 4-Bromo-2,6-diethylfluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-diethylfluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation.
Nucleophilic Substitution: The bromine atom in 4-Bromo-2,6-diethylfluorobenzene can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ethyl groups to carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom to hydrogen.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can replace the bromine atom under mild conditions.
Major Products:
Oxidation: 4-Bromo-2,6-diethylfluorobenzoic acid.
Reduction: 2,6-Diethylfluorobenzene.
Substitution: 4-Azido-2,6-diethylfluorobenzene or 4-Thio-2,6-diethylfluorobenzene.
Scientific Research Applications
4-Bromo-2,6-diethylfluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diethylfluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic ring, facilitating the attack of electrophiles at specific positions on the ring. The presence of bromine and fluorine atoms can stabilize the intermediate carbocation, influencing the reaction pathway and product distribution .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Compounds
Table 2: Reactivity Comparison
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